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Introduction

Point Accepted Mutation (PAM) matrices are a foundational tool in bioinformatics for scoring the

similarity between protein sequences. Developed by Margaret Dayhoff and her colleagues in

1978, these matrices are based on the observed frequencies of amino acid substitutions in

closely related proteins.[1][2][3] By understanding the principles behind PAM matrices,

researchers can effectively apply them to assess the evolutionary distance between proteins

and construct phylogenetic trees. These analyses are critical in fields ranging from molecular

evolution to drug development, where understanding protein homology can inform function

prediction and target identification.

This document provides a comprehensive guide to the application of PAM matrices in

phylogenetic analysis, including data presentation, detailed experimental protocols, and visual

workflows.

Data Presentation: Understanding PAM Matrices
PAM matrices are indexed by a number (e.g., PAM30, PAM70, PAM250) that represents the

evolutionary distance between two sequences. One "PAM unit" corresponds to an average of
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one accepted point mutation per 100 amino acids.[1][3] Higher PAM numbers are derived by

extrapolating the PAM1 matrix and are suitable for comparing more divergent sequences.[2]

Table 1: Selection Guide for PAM Matrices

The choice of the appropriate PAM matrix is crucial for a meaningful phylogenetic analysis and

depends on the degree of similarity between the sequences being compared.

PAM Matrix
Approximate
Percent Identity

Evolutionary
Distance (PAM
units)

Application Notes

PAM30 ~75% 30

Suitable for closely

related sequences,

such as those within

the same protein

family or from closely

related species.

PAM70 ~55% 70

Appropriate for

moderately divergent

sequences.

PAM120 ~37% 120

A good general-

purpose matrix for

sequences with a

noticeable degree of

divergence.

PAM250 ~20% 250

Designed for distantly

related sequences,

where homology may

be difficult to detect.[4]

Table 2: PAM250 Substitution Matrix

The PAM250 matrix is a log-odds matrix where positive scores indicate that an amino acid

substitution is more likely to be a result of evolution than random chance. Negative scores
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indicate the opposite.
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Table 3: Comparison of Select PAM Matrices (Log-Odds Scores)

This table provides a comparison of substitution scores for a few amino acid pairs across

different PAM matrices.

Amino Acid Pair PAM30 Score PAM70 Score PAM250 Score

A <-> S 2 1 1

D <-> E 4 3 3

I <-> V 4 3 4

F <-> Y 8 8 7

W <-> C -8 -8 -8

Experimental Protocols
The following protocols outline the steps for conducting a phylogenetic analysis using PAM

matrices with the PHYLIP software package, a widely used suite of programs for inferring

phylogenies.
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Protocol 1: Phylogenetic Analysis using PHYLIP
This protocol describes the use of the protdist and neighbor programs from the PHYLIP

package to generate a phylogenetic tree from a set of protein sequences.

1. Sequence Preparation and Alignment:

1.1. Data Acquisition: Obtain the protein sequences of interest in FASTA format.

1.2. Multiple Sequence Alignment (MSA): Align the sequences using a reliable MSA tool

such as Clustal Omega, MUSCLE, or T-Coffee. The quality of the alignment is critical for the

accuracy of the phylogenetic tree.

1.3. Format Conversion: Convert the aligned sequences into the PHYLIP format. The first

line of the file must contain the number of sequences and the number of characters (amino

acids) in the alignment, separated by a space. Each sequence entry starts with a 10-

character name (padded with spaces if necessary), followed by the sequence.

Example PHYLIP input file (infile):

2. Distance Matrix Calculation (protdist):

2.1. Program Execution: Run the protdist program from the command line. It will look for an

input file named infile.

2.2. Parameter Selection:protdist will present a menu of options. To use a PAM matrix, you

will need to select the appropriate model.[5][6][7]

Press P to cycle through the available models until "Dayhoff PAM matrix" is selected.

Review the other settings and change them if necessary. For a standard analysis, the

default settings are often appropriate.

Type Y to confirm the settings and run the program.

2.3. Output:protdist will generate a distance matrix in a file named outfile. This file will be the

input for the next step.
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3. Tree Building (neighbor):

3.1. File Renaming: Rename the output file from protdist (outfile) to infile so that it can be

read by the neighbor program.

3.2. Program Execution: Run the neighbor program. It will read the distance matrix from

infile.

3.3. Output: The neighbor program will produce two output files:

outfile: A summary of the tree-building process.

outtree: The phylogenetic tree in Newick format.

4. Tree Visualization:

Use a tree visualization tool such as FigTree, iTOL, or MEGA to view and annotate the tree

file (outtree).

Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows

and relationships in the application of PAM matrices for phylogenetic analysis.
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Caption: Workflow for selecting an appropriate PAM matrix based on sequence identity.
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1. Aligned Protein Sequences
(PHYLIP format)

2. Run 'protdist'
- Select Dayhoff PAM model

3. Distance Matrix
('outfile')

4. Rename 'outfile' to 'infile'

5. Run 'neighbor'
(Neighbor-Joining)

6. Phylogenetic Tree
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7. Visualize and Analyze Tree

Click to download full resolution via product page

Caption: Step-by-step workflow for phylogenetic analysis using PHYLIP with PAM matrices.
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Concluding Remarks
PAM matrices remain a cornerstone in the field of bioinformatics, providing a robust framework

for understanding protein evolution. While newer models have been developed, a thorough

understanding of PAM matrices is essential for any researcher working with protein sequence

data. The protocols and data presented here offer a practical guide for applying these matrices

in phylogenetic analysis. It is important to note that the accuracy of any phylogenetic study is

highly dependent on the quality of the initial sequence alignment and the appropriate choice of

an evolutionary model. Therefore, careful consideration of these factors is paramount for

obtaining biologically meaningful results. While PAM matrices are foundational, for many

contemporary analyses, especially those involving very distant relationships or large datasets,

researchers often turn to models like BLOSUM, JTT, or WAG, which are based on larger and

more diverse datasets.[8][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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